Corticotropin (4-7), also known as corticotropin-releasing hormone (CRH), is a pivotal peptide hormone involved in the stress response and regulation of the hypothalamic-pituitary-adrenal axis. It was first discovered in the ovine hypothalamus in 1981 and plays a critical role in modulating various physiological processes, including stress adaptation, immune response, and metabolism. Corticotropin (4-7) is classified as a neuropeptide and belongs to the family of corticotropin-releasing factors.
Corticotropin (4-7) is synthesized in the hypothalamus and released into the bloodstream, where it stimulates the anterior pituitary gland to produce adrenocorticotropic hormone. This hormone subsequently triggers cortisol release from the adrenal glands. It is classified under neuropeptides due to its role in neurotransmission and endocrine signaling.
The synthesis of corticotropin (4-7) can be achieved through solid-phase peptide synthesis techniques. Key steps include:
These methods ensure high purity and yield of corticotropin (4-7), allowing for subsequent biological evaluations and applications.
Corticotropin (4-7) consists of a sequence of seven amino acids. Its molecular formula can be represented as C₃₆H₅₉N₁₁O₁₄S. The primary structure includes:
Corticotropin (4-7) can participate in several biochemical reactions:
Understanding these reactions is crucial for elucidating its role in stress physiology and potential therapeutic applications.
Corticotropin (4-7) exerts its effects primarily through binding to corticotropin-releasing hormone receptors located on the surface of target cells in the anterior pituitary gland. This binding activates adenylate cyclase, leading to increased cyclic adenosine monophosphate levels, which further stimulates the secretion of adrenocorticotropic hormone. This cascade ultimately results in increased cortisol production from the adrenal cortex, facilitating the body's response to stress.
Corticotropin (4-7) exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and therapeutic applications.
Corticotropin (4-7) has several important applications in scientific research and medicine:
Corticotropin (4-7), also known as ACTH(4-7), is a tetrapeptide fragment derived from the adrenocorticotropic hormone (ACTH). Its amino acid sequence is Met-Glu-His-Phe (MEHF), corresponding to residues 4–7 of the full-length ACTH peptide [2] [9]. This fragment retains the core bioactive region of ACTH but lacks the corticotropic activity associated with the full-length hormone [7] [10]. The molecular weight of the unmodified tetrapeptide is 522.58 Da, with theoretical chemical properties including an isoelectric point (pI) of 4.2 and high hydrophilicity (GRAVY index: -1.8) [9] [10].
Table 1: Molecular Characteristics of Corticotropin (4-7)
Property | Value |
---|---|
Amino Acid Sequence | Met-Glu-His-Phe (MEHF) |
Molecular Formula | C₂₇H₃₈N₈O₉S |
Molecular Weight | 522.58 Da |
Isoelectric Point (pI) | 4.2 |
Hydrophilicity (GRAVY) | -1.8 |
Charge at Physiological pH | -1 (predominantly anionic) |
Structural studies reveal that the His⁶ residue within the sequence serves as a potential zinc-binding site, influencing conformational stability in physiological environments [9]. The N-terminal methionine is susceptible to oxidation, which can alter biochemical interactions [2].
Corticotropin (4-7) is synthesized primarily via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu strategies [2] [9]. The stepwise protocol involves:
To enhance metabolic stability, C-terminal modifications like Pro-Gly-Pro (PGP) tripeptide extension are incorporated, producing analogs such as Semax (MEHFPGP) [2]. This modification extends in vivo half-life by resisting aminopeptidase degradation. Purification employs reversed-phase HPLC (C18 column, 10–40% acetonitrile/0.1% TFA gradient), achieving >98% purity [2] [9].
Table 2: Synthetic Approaches for Corticotropin (4-7) Analogs
Method | Modification | Yield | Purity | Key Advantage |
---|---|---|---|---|
Standard SPPS | Unmodified (MEHF) | 65% | >95% | Rapid production |
SPPS + PGP | C-terminal PGP (Semax) | 52% | >98% | Enhanced metabolic stability |
Microwave SPPS | Unmodified | 78% | >97% | Reduced synthesis time |
The unmodified MEHF peptide exhibits a plasma half-life of <15 minutes in rodents due to rapid enzymatic degradation [2] [3]. Primary degradation pathways include:
Liquid chromatography-mass spectrometry (LC-MS) studies identify major metabolites:
The PGP-modified analog (Semax) demonstrates significantly enhanced stability, with a half-life of ~120 minutes [2]. This results from:
Stabilizing factors include:
Table 3: Degradation Kinetics of Corticotropin (4-7) Variants
Enzyme Class | Cleavage Site | Vmax (μM/min) | Km (mM) |
---|---|---|---|
Aminopeptidase N | Met⁴-Glu⁵ | 0.42 | 1.8 |
Endopeptidase 24.15 | Glu⁵-His⁶ | 0.31 | 2.3 |
Dipeptidyl peptidase IV | His⁶-Phe⁷ | 0.18 | 3.1 |
Corticotropin (4-7) represents <10% of the full-length ACTH (39 residues) but retains partial neurotropic functionality while lacking endocrine activity [7] [9] [10]. Key structural and functional differences include:
Sequence and Conformation
Receptor Binding
Functional Divergence
While ACTH(1-39) stimulates glucocorticoid synthesis, ACTH(4-7) derivatives like Semax:
Table 4: Structural-Functional Comparison with Full-Length ACTH
Feature | ACTH(1-39) | ACTH(4-7) |
---|---|---|
Length | 39 residues | 4 residues |
Key Domains | 1–18 (bioactive core), 11–18 (melanotropic) | Met⁴-Glu⁵-His⁶-Phe⁷ |
Secondary Structure | 40% α-helix | Unstructured (coil predominates) |
Receptor Affinity | MC1R–MC5R (Kd = 1–10 nM) | Weak MC4R binding (Kd > 1 μM) |
Primary Actions | Steroidogenesis, melanogenesis | Neuroprotection, synaptic modulation |
Metabolic Stability | t₁/₂ = 30–60 min | t₁/₂ < 15 min (unmodified) |
This structural truncation shifts the functional profile from endocrine to neuromodulatory, enabling therapeutic applications in stroke and neurodegeneration without glucocorticoid side effects [2] [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1